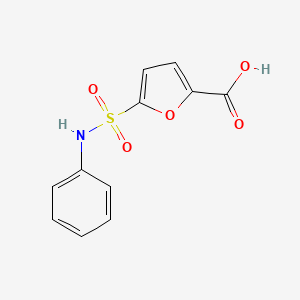

5-(Phenylsulfamoyl)furan-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(phenylsulfamoyl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5S/c13-11(14)9-6-7-10(17-9)18(15,16)12-8-4-2-1-3-5-8/h1-7,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDKGMOOLDGTDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 5-(Phenylsulfamoyl)furan-2-carboxylic Acid

The construction of the target molecule relies on forming a sulfonamide linkage between a furan-2-carboxylic acid core and a phenyl group. The strategies to achieve this can be broadly categorized into multi-step protocols, specific derivatization of the furan (B31954) moiety, and the application of catalytic conditions.

The synthesis of heterocyclic sulfonamides, including furan-based structures, often involves a sequence of reactions to build the final molecule. A traditional and common approach for preparing aryl sulfonamides is the reaction of a sulfonyl chloride with an amine. nih.gov The primary challenge in this method often lies not in the sulfonamide bond formation itself, but in the synthesis of the required sulfonyl chloride intermediate. nih.gov

For a molecule like this compound, a plausible multi-step pathway could involve:

Preparation of a suitable furan-2-carboxylic acid derivative : This might involve protecting the carboxylic acid as an ester to prevent interference in subsequent steps.

Introduction of a sulfonyl chloride group : The furan ring would undergo chlorosulfonation at the 5-position to generate 5-(chlorosulfonyl)furan-2-carboxylic acid (or its ester). This step is a form of electrophilic aromatic substitution.

Reaction with an amine : The resulting sulfonyl chloride is then reacted with aniline (B41778) (phenylamine) to form the desired sulfonamide linkage.

Deprotection : If the carboxylic acid was initially protected, a final hydrolysis step would yield the target compound.

In complex syntheses, protecting groups are often employed to shield reactive functional groups, such as amines, from unwanted side reactions during the intermediate steps. The protecting group is then removed in the final stage of the synthesis.

The functionalization of the furan ring is a critical aspect of the synthesis. Furan-2-carboxylic acid itself can be prepared from the oxidation of furfural, a bulk chemical derived from biomass. orgsyn.orgelsevierpure.com Once obtained, the derivatization at the 5-position is required.

One specific strategy involves a palladium-catalyzed Suzuki coupling reaction. This approach would start with a halogenated furan, such as methyl 5-bromofuran-2-carboxylate. This intermediate can be coupled with a suitable boronic acid to introduce the phenylsulfamoyl moiety or a precursor to it. mdpi.com For instance, coupling with (4-aminophenyl)boronic acid followed by reaction with benzenesulfonyl chloride could be a viable route.

Another advanced method is the direct C-H carboxylation of a substituted furan using carbon dioxide. researchgate.netrsc.orgresearchgate.net This would involve starting with a furan molecule already bearing the phenylsulfamoyl group at the 2-position and then introducing the carboxylic acid at the 5-position. This route is advantageous as it utilizes CO2 as a C1 source. rsc.org

Modern synthetic chemistry has seen a shift towards catalytic methods for sulfonamide synthesis, which offer milder conditions and greater functional group tolerance compared to traditional approaches. nih.gov These methods often circumvent the need to prepare and isolate potentially unstable sulfonyl chloride intermediates.

Transition metals like palladium and copper are prominent in these catalytic systems.

Palladium Catalysis : Palladium-catalyzed cross-coupling reactions can be used to form the aryl-sulfur bond. For example, arylboronic acids can be coupled with a sulfur dioxide surrogate, such as DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and an amine in a one-pot process to generate the sulfonamide. organic-chemistry.orgthieme-connect.com This approach exhibits significant functional group tolerance and regioselectivity. nih.gov

Copper Catalysis : Copper-catalyzed reactions are also widely employed for sulfonamide synthesis. These methods can involve the oxidative coupling of thiols or the direct coupling of thiosulfonates with amines. thieme-connect.com More recently, a synergistic approach using both photoredox and copper catalysis has been developed to synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature, which works well for both electron-rich and electron-deficient amines. thieme-connect.comacs.org

These catalytic methods provide direct, often single-step, routes to sulfonamides from readily available starting materials. acs.org

Table 1: Comparison of Catalytic Systems for Sulfonamide Synthesis

| Catalyst System | Starting Materials | Key Features |

|---|---|---|

| Palladium | Arylboronic acids, SO₂ surrogate (DABSO), Amines | High functional group tolerance; good regioselectivity. nih.govorganic-chemistry.org |

| Copper | Thiosulfonates, Amines | Utilizes stable, non-toxic thiosulfonates as an alternative to SO₂. thieme-connect.com |

| Indium | Sulfonyl chlorides, Amines | Efficient for less nucleophilic and sterically hindered anilines. organic-chemistry.org |

| Photoredox/Copper | Aryl radical precursors, SO₂ source, Amines | Proceeds in a single step at room temperature; accommodates electron-deficient amines. thieme-connect.comacs.org |

Chemical Modifications and Derivatization of the this compound Scaffold

Once synthesized, the this compound scaffold can be chemically modified at two primary locations: the carboxylic acid moiety and the phenylsulfamoyl group. Such modifications are crucial for structure-activity relationship (SAR) studies in medicinal chemistry.

The carboxylic acid group is a versatile functional handle that can be converted into a variety of other groups through well-established chemical transformations. fiveable.meub.edu These interconversions allow for the synthesis of a library of derivatives with diverse physicochemical properties.

Common transformations include:

Esterification : Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester. This is often one of the simplest derivatizations. colostate.edu

Amidation : Coupling with a primary or secondary amine, typically facilitated by a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), produces an amide. oup.comsinica.edu.tw

Reduction to Alcohol : Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can reduce the carboxylic acid to a primary alcohol (5-(phenylsulfamoyl)furan-2-yl)methanol. fiveable.meimperial.ac.uk Borane is noted for its selectivity in reducing acids in the presence of esters. imperial.ac.uk

Conversion to Acyl Halide : Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acyl chloride, which can then be used to form esters, amides, and other derivatives. sinica.edu.tw

Table 2: Reagents for Functional Group Interconversion of the Carboxylic Acid

| Target Functional Group | Reagent(s) |

|---|---|

| Ester | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄) |

| Amide | Amine (R-NH₂), Coupling Agent (e.g., DCC, HATU) oup.com |

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) imperial.ac.uk |

| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride |

Altering the substitution pattern on the phenyl ring of the phenylsulfamoyl group is a key strategy for modulating biological activity. nih.gov This can be achieved either by incorporating substituted starting materials during the synthesis or by post-synthetic modification.

The most direct approach is to use a substituted aniline in the sulfonamide-forming step. For example, reacting 5-(chlorosulfonyl)furan-2-carboxylic acid with anilines bearing electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., chloro, nitro) at various positions (ortho, meta, para) would yield a range of analogs.

Structure-activity relationship studies on other sulfonamides have shown that the nature and position of these substituents can significantly influence biological effects. nih.gov For example, in a series of substituted sulfamoyl benzamidothiazoles, replacing methyl groups with bromo substituents was explored to serve as a reactive handle for further diversification via nucleophilic substitution reactions. nih.gov Such modifications can impact factors like binding affinity to a biological target, solubility, and metabolic stability.

Modifications to the Furan Ring System and Its Substituents

The chemical reactivity of the furan ring in this compound is significantly influenced by the presence of two potent electron-withdrawing groups: the phenylsulfamoyl group at the 5-position and the carboxylic acid group at the 2-position. These substituents generally decrease the electron density of the furan ring, thereby affecting its susceptibility to various chemical transformations. askfilo.com Modifications can be targeted at the furan ring itself or at its substituents, offering pathways to a diverse range of derivatives.

Modifications Targeting the Furan Ring

The electron-deficient nature of the furan ring in this compound makes it less reactive towards electrophilic aromatic substitution compared to unsubstituted furan. chemicalbook.com Furan itself is an electron-rich heterocycle that readily undergoes electrophilic substitution, typically at the 2- and 5-positions. pearson.com However, in this substituted furan, the existing groups deactivate the ring, making such reactions more challenging to achieve. askfilo.com When electrophilic substitution does occur on a furan ring with a deactivating group at the 2-position, the incoming electrophile generally directs to the 4-position, and to a lesser extent, the 5-position. askfilo.com

Diels-Alder Reactions:

Furan and its derivatives can act as dienes in Diels-Alder [4+2] cycloaddition reactions. rsc.orgrsc.org The reactivity of the furan ring in these reactions is sensitive to the electronic nature of its substituents. Electron-donating groups tend to increase reactivity, while electron-withdrawing groups, such as those present in this compound, generally decrease it. rsc.orgrsc.org Despite this, Diels-Alder reactions with electron-poor furans can be achieved, often requiring more reactive dienophiles or harsher reaction conditions. researchgate.netrsc.org For instance, the reaction of furoic acid derivatives with maleimides has been shown to proceed, with rate enhancement observed in aqueous media. rsc.org The cycloaddition would result in the formation of a 7-oxabicyclo[2.2.1]heptane derivative, which can serve as a versatile intermediate for the synthesis of various carbocyclic compounds. rsc.orgacs.org

| Reaction Type | Potential Reagents | Expected Outcome | Notes |

|---|---|---|---|

| Diels-Alder Cycloaddition | Maleimides, Acetylenedicarboxylates | Formation of 7-oxabicyclo[2.2.1]heptane derivatives | Reaction may require thermal activation or use of aqueous solvents to proceed efficiently due to the electron-withdrawing nature of the substituents. rsc.org |

Ring Opening Reactions:

The furan ring is susceptible to ring-opening under acidic conditions. rsc.orgnih.gov The presence of substituents can influence the ease and outcome of this reaction. For this compound, acidic hydrolysis could potentially lead to the formation of a linear dicarbonyl compound. The specific conditions, such as the nature of the acid and the temperature, would be crucial in controlling this transformation. rsc.org

Modifications of the Substituents

The carboxylic acid and phenylsulfamoyl groups themselves are amenable to a variety of chemical transformations.

Carboxylic Acid Group Modifications:

The carboxylic acid moiety at the 2-position is a versatile functional group that can be converted into a range of other functionalities. Standard organic transformations can be applied to synthesize esters, amides, and other acid derivatives. For example, esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions. Amide formation can be accomplished by first converting the carboxylic acid to an acyl chloride, followed by reaction with an amine. nih.gov These transformations provide a straightforward route to a library of new compounds with potentially altered physicochemical properties and biological activities.

| Functional Group | Reaction Type | Typical Reagents | Product |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst | Ester |

| Carboxylic Acid | Amide Formation | 1. Thionyl chloride or Oxalyl chloride 2. Amine | Amide |

| Phenylsulfamoyl | Modification of the Phenyl Ring | Electrophilic Reagents (e.g., Nitrating agents, Halogens) | Substituted Phenylsulfamoyl Derivatives |

Phenylsulfamoyl Group Modifications:

The phenyl ring of the phenylsulfamoyl group can also be modified through electrophilic aromatic substitution. The sulfamoyl group is a deactivating, meta-directing group. Therefore, reactions such as nitration or halogenation would be expected to introduce substituents at the meta-positions of the phenyl ring.

These potential modifications of the furan ring and its substituents in this compound highlight the synthetic versatility of this scaffold, allowing for the generation of a wide array of derivatives for further investigation.

In Vitro Biological Evaluation and Pharmacological Activities

Assessment of Antimicrobial Potency

A review of available scientific literature did not yield specific data regarding the antibacterial spectrum and efficacy of 5-(Phenylsulfamoyl)furan-2-carboxylic acid against specific Gram-positive and Gram-negative bacterial strains. While the broader classes of furan (B31954) derivatives and sulfonamides are known to possess antibacterial properties, dedicated studies detailing the Minimum Inhibitory Concentration (MIC) values or other efficacy metrics for this particular compound were not identified.

There is currently a lack of specific research data evaluating the in vitro antifungal efficacy of this compound against pathogenic fungi. Studies on structurally related 5-arylfuran-2-carboxamide derivatives have been conducted, but specific MIC values and the spectrum of activity for this compound have not been reported in the reviewed literature. mdpi.com

Scientific literature detailing the specific inhibitory effects of this compound on bacterial virulence factors such as swarming motility or the production of extracellular polysaccharides (EPS) is not currently available. While certain furanone derivatives have been shown to interfere with these processes, often through quorum sensing inhibition, such activity has not been specifically documented for this compound. nih.govnih.gov

Evaluation of Enzyme Inhibitory Activities

The most significant pharmacological activity identified for compounds structurally related to this compound is the inhibition of metallo-β-lactamases (MBLs). asm.orgnih.gov These enzymes are a primary cause of carbapenem (B1253116) resistance in Gram-negative bacteria and represent a major clinical challenge. asm.org No clinically approved MBL inhibitors are currently available, making the development of new inhibitor classes a critical area of research. nih.govacs.org

Research has identified a class of compounds known as sulfamoyl heteroarylcarboxylic acids (SHCs) as potent, competitive inhibitors of clinically significant MBLs, including IMP-, NDM-, and VIM-type enzymes. asm.orgnih.gov this compound belongs to this class of molecules, which are characterized by a heteroaromatic ring (such as furan or pyrrole) bearing both an α-carboxylic acid and a sulfamoyl functional group. nih.govacs.org

Studies on representative SHCs have elucidated a distinct mode of inhibition. X-ray crystallography has revealed that the functional groups of these inhibitors interact directly with the zinc ions essential for MBL catalytic activity. The sulfamoyl group coordinates with both zinc ions (Zn1 and Zn2) in the MBL active site, while the carboxylate group interacts with one zinc ion and conserved, positively charged amino acid residues, such as Lys224 or Arg228. nih.gov This dual interaction provides a strong anchor for the inhibitor within the enzyme's active site, effectively blocking substrate hydrolysis. nih.gov The addition of these inhibitors has been shown to restore the efficacy of carbapenems like meropenem (B701) against MBL-producing Enterobacteriaceae in vitro. asm.org

Table 1: Summary of Findings on Sulfamoyl Heteroarylcarboxylic Acids (SHCs) as MBL Inhibitors

| Feature | Finding | Source(s) |

| Target Enzymes | IMP-type, NDM-type, VIM-type MBLs | asm.orgnih.gov |

| Mechanism of Action | Competitive Inhibition | asm.org |

| Binding Mode | Sulfamoyl group coordinates to two zinc ions (Zn1, Zn2); Carboxylate group coordinates to one zinc ion and key amino acid residues (e.g., Lys224/Arg228). | nih.gov |

| In Vitro Effect | Restores efficacy of carbapenem antibiotics against MBL-producing bacteria. | asm.org |

| General Structure | Heteroaromatic ring (furan, pyrrole) substituted with α-carboxylic acid and sulfamoyl groups. | nih.govacs.org |

Based on a review of the available literature, there are no specific studies demonstrating the in vitro inhibitory or modulatory activity of this compound against ER Aminopeptidase 1, α-glucosidase, or Cathepsin K. While structurally distinct furan-2-carboxylic acid derivatives have been investigated as Cathepsin K inhibitors, and other complex sulfamoyl-containing molecules have been evaluated against ER Aminopeptidase 1, these findings cannot be directly attributed to this compound. nih.govnih.gov

Inhibition of Salicylate (B1505791) Synthase MbtI

There is no available data on the inhibitory activity of this compound against the salicylate synthase MbtI from Mycobacterium tuberculosis. While the broader class of 5-phenylfuran-2-carboxylic acid derivatives has been identified as potent inhibitors of MbtI, specific studies detailing the efficacy of the phenylsulfamoyl-substituted variant have not been found.

In Vitro Anti-proliferative and Cytotoxic Effects (Cellular Level)

Efficacy Against Various Cancer Cell Lines

No studies were found that evaluated the anti-proliferative or cytotoxic effects of this compound against any cancer cell lines. Therefore, no data on its efficacy or selectivity is available.

Induction of Apoptosis and Cell Cycle Modulation

There is no published research investigating the ability of this compound to induce apoptosis or modulate the cell cycle in cancer cells.

Mechanistic Investigations of Biological Action in Vitro/cellular

Cellular Pathway Perturbations

Interference with Folate Synthesis Pathways

The structural characteristics of 5-(Phenylsulfamoyl)furan-2-carboxylic acid, particularly the presence of a phenylsulfamoyl group, suggest a potential mechanism of action involving the inhibition of the folate biosynthesis pathway. This pathway is crucial for the synthesis of nucleic acids and certain amino acids, making it an established target for antimicrobial agents. The interference is predicated on the compound acting as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS).

DHPS is a key enzyme in the bacterial folate synthesis pathway, responsible for catalyzing the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form 7,8-dihydropteroate. Sulfonamide-based drugs, which share a structural similarity with PABA, can competitively bind to the active site of DHPS, thereby preventing the synthesis of dihydropteroate and subsequently, tetrahydrofolate. wikipedia.orgnih.gov This disruption of the folate pathway ultimately inhibits bacterial growth. wikipedia.org Given that this compound possesses a sulfonamide-like moiety, it is hypothesized to exert its biological effects through a similar mechanism of action.

While direct experimental data for this compound is not available, the well-established mechanism of other sulfonamides provides a strong basis for its potential role as a folate synthesis inhibitor. The furan-2-carboxylic acid portion of the molecule may influence its pharmacokinetic properties and binding affinity to the DHPS enzyme.

Modulation of Iron Acquisition in Mycobacterial Species

Iron is an essential nutrient for the survival and pathogenesis of Mycobacterium tuberculosis. The bacterium has developed sophisticated mechanisms to acquire iron from the host environment, primarily through the synthesis and secretion of high-affinity iron chelators known as siderophores. nih.govnih.gov A promising strategy for developing new anti-mycobacterial agents is to target the enzymes involved in the biosynthesis of these siderophores.

Research has identified 5-phenyl-furan-2-carboxylic acids as a class of compounds capable of inhibiting salicylate (B1505791) synthase (MbtI), a key enzyme in the mycobactin (B74219) biosynthesis pathway in M. tuberculosis. mdpi.comresearchgate.net MbtI catalyzes the conversion of chorismate to salicylate, a foundational step in the production of mycobactins, the primary siderophores of this pathogen. mdpi.com

While direct studies on this compound are limited, its structural classification as a 5-phenyl-furan-2-carboxylic acid derivative suggests it may act as an inhibitor of MbtI. A related compound, 5-(3-cyanophenyl)furan-2-carboxylic acid, has demonstrated inhibitory activity against MbtI, highlighting the potential of this chemical scaffold. nih.gov The phenylsulfamoyl substituent on the target compound could play a significant role in its binding affinity and inhibitory potency against MbtI.

Table 1: Investigated Compounds and their Potential Biological Targets

| Compound Name | Potential Biological Target | Organism |

| This compound | Dihydropteroate synthase (DHPS) | Bacteria |

| This compound | Salicylate synthase (MbtI) | Mycobacterium tuberculosis |

| 5-(3-cyanophenyl)furan-2-carboxylic acid | Salicylate synthase (MbtI) | Mycobacterium tuberculosis |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Furan (B31954) Ring Substitutions on Biological Activity

The furan ring is a critical component of the 5-(Phenylsulfamoyl)furan-2-carboxylic acid scaffold, and its substitution pattern has a profound impact on biological activity. Alterations at various positions of the furan ring can influence the molecule's conformation, electronic distribution, and ability to interact with target proteins. nih.govijabbr.com

Substitutions at the C3 and C4 positions of the furan ring, for instance, can introduce steric bulk or new functional groups that can either enhance or diminish activity. The introduction of small alkyl or halo groups can modulate the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and reach its target. Studies on related furan derivatives have shown that even minor changes, such as the introduction of a methyl group, can significantly alter biological outcomes. nih.gov

Furthermore, the electronic nature of the substituents on the furan ring plays a crucial role. Electron-donating groups can increase the electron density of the ring, potentially enhancing interactions with electron-deficient pockets in a target protein. Conversely, electron-withdrawing groups can alter the acidity of the carboxylic acid, which may be critical for binding to certain receptors or enzymes. nih.gov The precise impact of these substitutions is often target-dependent and requires empirical validation through biological screening.

Influence of Sulfamoyl Moiety Modifications on Potency and Selectivity

The sulfamoyl moiety (-SO₂NH-) is a key pharmacophoric feature in many biologically active compounds, and its modification in the this compound series is a critical aspect of SAR studies. The nitrogen atom of the sulfamoyl group provides a site for substitution, allowing for the introduction of a wide variety of chemical groups.

Modification of the sulfamoyl nitrogen with different alkyl or aryl substituents can significantly impact both the potency and selectivity of the resulting compounds. For example, introducing small, flexible alkyl chains can allow the molecule to access deeper binding pockets, while bulkier aromatic rings can introduce new points of interaction, such as pi-stacking. The nature of these substituents can also influence the hydrogen-bonding capacity of the sulfamoyl group, which is often crucial for target engagement.

The acidity of the sulfamoyl proton can also be modulated by the nature of the N-substituent. Electron-withdrawing groups can increase the acidity, potentially leading to stronger ionic interactions with positively charged residues in a binding site. Conversely, electron-donating groups can decrease the acidity, which might be favorable for other types of interactions. These modifications are instrumental in fine-tuning the electronic and steric properties of the molecule to achieve optimal binding affinity and selectivity for the desired biological target.

Role of Phenyl Substituents and Their Electronic/Steric Properties

The position and nature of the substituents are critical. For instance, placing electron-withdrawing groups (such as halogens or nitro groups) at the para-position can alter the electronic distribution of the entire sulfamoylphenyl moiety, which can affect its interaction with the target. mdpi.com Conversely, electron-donating groups (like methoxy (B1213986) or methyl groups) can have the opposite effect. Studies on analogous compounds have shown that para-substituted derivatives often exhibit different activity profiles compared to their ortho- or meta-substituted counterparts, highlighting the importance of substituent placement. nih.gov

Steric hindrance is another important factor. Bulky substituents on the phenyl ring can either promote a specific, more active conformation or create steric clashes that prevent effective binding to the target. The interplay between electronic and steric effects is complex, and a systematic variation of substituents is often necessary to elucidate the optimal combination for a given biological target. A quantitative structure-activity relationship (QSAR) approach can be employed to correlate these physicochemical properties with biological activity, providing valuable insights for rational drug design. nih.govresearchgate.net

Comparative Analysis with Related Heterocyclic Carboxylic Acid Derivatives (e.g., Thiophene (B33073) Analogs)

The bioisosteric replacement of the furan ring in this compound with other five-membered heterocycles, particularly thiophene, is a common strategy in medicinal chemistry to modulate physicochemical properties and biological activity. nih.gov Thiophene is often considered a close bioisostere of furan due to similarities in size, shape, and electronics. nih.gov

Comparative studies between furan and thiophene analogs have revealed that while they can often engage with the same biological targets, there can be significant differences in their potency and selectivity. The sulfur atom in thiophene, being larger and more polarizable than the oxygen in furan, can lead to different van der Waals and electronic interactions with the target protein. nih.gov This can result in altered binding affinities and pharmacological profiles.

In some cases, the thiophene analog may exhibit superior activity due to more favorable interactions or improved metabolic stability. In other instances, the furan-containing compound may be more potent. The choice between a furan and a thiophene core is therefore a critical decision in the lead optimization process and is often guided by empirical data from comparative biological assays.

Pharmacophore Elucidation and Ligand-Based Design

In the absence of a known three-dimensional structure of the biological target, ligand-based drug design approaches are invaluable for the rational design of new derivatives of this compound. researchgate.net Pharmacophore modeling is a key technique in this regard, which involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for biological activity. scienceopen.comnih.gov

By analyzing a set of active and inactive molecules, a pharmacophore model can be generated that encapsulates the key interaction points. This model then serves as a 3D query for virtual screening of large compound libraries to identify novel chemical scaffolds that possess the desired pharmacophoric features. nih.govmdpi.com

Furthermore, 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies can be employed to build a predictive model that correlates the 3D properties of the molecules with their biological activity. frontiersin.org This allows for the in silico evaluation of virtual compounds, helping to prioritize the synthesis of those with the highest predicted potency. These computational approaches, by providing insights into the essential structural requirements for activity, significantly accelerate the drug discovery process and enable a more focused and efficient exploration of the chemical space around the this compound scaffold.

Computational Chemistry and in Silico Analysis

Molecular Docking and Scoring Approaches for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, typically a protein receptor. This method is crucial for predicting the binding affinity and mode of interaction between a ligand, such as 5-(Phenylsulfamoyl)furan-2-carboxylic acid, and its potential biological target. The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding site and then using a scoring function to estimate the strength of the interaction.

For furan (B31954) and sulfonamide derivatives, molecular docking studies have been instrumental in identifying potential inhibitors for various enzymes and receptors. For instance, studies on novel furan-azetidinone hybrids have utilized molecular docking to explore their potential as inhibitors of bacterial enzymes like enoyl reductase. In such studies, scoring functions like the GlideScore (GScore) are used to rank ligands based on their predicted binding affinity. High negative scores typically indicate stronger binding. The interactions observed, such as hydrogen bonds and pi-pi stacking, provide insights into the key residues responsible for molecular recognition.

Table 1: Illustrative Molecular Docking Parameters for a Hypothetical Target (Note: The following data is illustrative and not based on experimental results for this compound, as such data is not publicly available.)

| Parameter | Value |

| Target Protein | Hypothetical Kinase XYZ |

| Docking Score (kcal/mol) | -8.5 |

| Binding Energy (kcal/mol) | -9.2 |

| Interacting Residues | Lys76, Asp184, Phe167 |

| Interaction Types | Hydrogen Bond, Ionic Bond, Pi-Pi Stacking |

Molecular Dynamics Simulations to Elucidate Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target over time. Unlike the static picture provided by molecular docking, MD simulations can reveal the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the role of solvent molecules. Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

RMSD is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the simulation time suggests that the ligand remains bound in a stable conformation. RMSF, on the other hand, measures the fluctuation of individual amino acid residues, providing insights into the flexibility of different parts of the protein.

For sulfonamide-based inhibitors, MD simulations have been used to confirm the stability of the ligand-protein complex and to understand the dynamic nature of the binding interactions. For example, in studies of sulfonamide derivatives as potential COVID-19 agents, MD simulations have been employed to observe the stability and flexibility of the inhibitor-protease complexes.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of a molecule. These calculations can provide valuable information about a molecule's geometry, electronic structure, and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. These calculations are valuable in understanding the intrinsic properties of compounds like this compound.

Studies on furan and sulfonamide derivatives often employ Density Functional Theory (DFT) for these calculations. For instance, DFT has been used to study the electronic structure and reactivity of various sulfonamide drugs.

Table 2: Hypothetical Quantum Chemical Properties (Note: The following data is for illustrative purposes and not specific to this compound.)

| Property | Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 4.7 |

| Dipole Moment (Debye) | 3.2 |

| Method | DFT/B3LYP/6-31G* |

In Silico ADME Prediction and Property Optimization for Biological Evaluation

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of the early-stage drug discovery process. These computational models predict the pharmacokinetic properties of a compound, helping to identify potential liabilities before significant resources are invested in its development. Key parameters evaluated include lipophilicity (logP), aqueous solubility (logS), blood-brain barrier (BBB) penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

One of the most widely used guidelines for predicting drug-likeness is Lipinski's Rule of Five. This rule states that a compound is more likely to be orally bioavailable if it has:

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

A molecular weight under 500 daltons

A logP value not greater than 5

For furan sulfonamides and related structures, various online tools and software are used to predict these properties. These predictions help in optimizing the chemical structure to improve its ADME profile. For example, a study on furan ring-containing thiazole (B1198619) Schiff base derivatives utilized in silico ADMET prediction to validate their oral bioavailability. researchgate.net

Table 3: Predicted ADME Properties for this compound (Illustrative) (Note: These are predicted values from computational models and may not reflect experimental results.)

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 281.28 | < 500 |

| logP | 1.8 | -0.4 to +5.6 |

| Hydrogen Bond Donors | 2 | ≤ 5 |

| Hydrogen Bond Acceptors | 6 | ≤ 10 |

| Aqueous Solubility (logS) | -3.2 | > -4 |

| BBB Permeability | Low | N/A |

Future Research Directions and Applications in Drug Discovery

Exploration of Novel Biological Activities and Therapeutic Potential

The furan (B31954) nucleus is present in a wide array of therapeutic agents, contributing to antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities. orientjchem.orgijabbr.com Similarly, the sulfonamide moiety is a cornerstone of various pharmaceuticals, known for its role in antibacterial drugs and as an enzyme inhibitor, particularly of carbonic anhydrases. ontosight.aiontosight.ai The combination of these structural features in 5-(Phenylsulfamoyl)furan-2-carboxylic acid suggests a multifaceted therapeutic potential.

Future research should focus on screening this compound against a diverse panel of biological targets. Given its structure, initial investigations could logically target enzymes like carbonic anhydrases, which are implicated in diseases such as cancer and glaucoma. ontosight.airesearchgate.net Furthermore, its potential as an antimicrobial agent against resistant bacterial strains or as a modulator of inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, presents a compelling avenue for study. orientjchem.org The exploration of its activity against viral replication or its cytotoxic effects on cancer cell lines could unveil novel therapeutic applications. orientjchem.orgijabbr.comchemimpex.com

| Therapeutic Area | Potential Mechanism of Action | Rationale based on Structural Moieties |

|---|---|---|

| Oncology |

| Sulfonamide group is a known carbonic anhydrase inhibitor. Furan derivatives have shown cytotoxic effects on cancer cells. orientjchem.orgresearchgate.net |

| Infectious Diseases |

| Sulfonamides are classic antibacterial agents. Furan rings are present in various antimicrobial compounds. ontosight.aiorientjchem.org |

| Inflammatory Disorders |

| Furan-containing molecules can target enzymes that reduce inflammation. Furan sulfonamides have been investigated as IL-1 inhibitors. orientjchem.orggoogleapis.com |

Development of Advanced Synthetic Strategies for Analogs

To fully explore the structure-activity relationship (SAR) of this compound, the development of efficient and versatile synthetic strategies for its analogs is essential. Future work should focus on methods that allow for systematic modification of all three key components: the furan core, the carboxylic acid group, and the phenylsulfamoyl side chain.

Strategies could involve the late-stage functionalization of the furan ring at its unoccupied positions or the synthesis of a library of analogs by varying the substituents on the phenyl ring of the sulfonamide. orientjchem.org For instance, introducing electron-withdrawing or electron-donating groups could modulate the compound's electronic properties and, consequently, its binding affinity to biological targets. orientjchem.org Furthermore, converting the carboxylic acid to various esters or amides could improve pharmacokinetic properties like cell permeability and metabolic stability. airitilibrary.com Scalable synthetic routes, such as those employing carbonate-promoted C-H carboxylation of furan precursors, could facilitate the production of these analogs for extensive screening. researchgate.netrsc.org

Integration of Multi-omics Data for Comprehensive Mechanistic Understanding

To elucidate the precise mechanism of action of this compound and its future analogs, an integrated multi-omics approach will be indispensable. pharmafeatures.com This systems biology strategy combines genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the compound's effects on cellular systems. mdpi.comnih.gov

By treating cell lines or model organisms with the compound, researchers can generate comprehensive datasets. frontiersin.org Transcriptomics (e.g., RNA-seq) can identify genes whose expression is altered, while proteomics can reveal changes in protein levels and post-translational modifications, helping to pinpoint the compound's direct targets and affected pathways. mdpi.comfrontlinegenomics.com Metabolomics can uncover shifts in cellular metabolism, providing further insight into the functional consequences of the compound's activity. nih.gov Integrating these data layers can build detailed molecular networks that explain the compound's mechanism, identify potential biomarkers for its efficacy, and predict off-target effects. pharmafeatures.comfrontlinegenomics.com

| Omics Layer | Technology | Research Goal |

|---|---|---|

| Genomics | Whole Genome/Exome Sequencing | Identify genetic variants influencing drug response. |

| Transcriptomics | RNA-Sequencing (RNA-seq) | Reveal changes in gene expression and affected signaling pathways. frontlinegenomics.com |

| Proteomics | Mass Spectrometry | Identify direct protein targets and changes in protein abundance. mdpi.com |

| Metabolomics | Mass Spectrometry, NMR Spectroscopy | Analyze changes in endogenous metabolites to understand functional impact. nih.gov |

Potential as a Lead Compound for Preclinical Therapeutic Development

A lead compound is a chemical starting point for drug development. With its distinct chemical scaffold, this compound has the potential to serve as a valuable lead compound. Its structure, featuring both hydrogen bond donors (the carboxylic acid and sulfonamide N-H) and acceptors (the oxygens of the carboxylate, sulfonyl, and furan groups), provides multiple points for interaction with biological targets. ontosight.ai

The process would involve optimizing this lead structure to enhance its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. For example, if initial screening reveals activity against P-glycoprotein, a protein associated with multidrug resistance in cancer, structural optimization could lead to a potent and safe P-gp inhibitor. nih.gov The furan-2-carboxylic acid framework is a versatile building block for creating such novel drug candidates. chemimpex.com Preclinical development would involve iterative cycles of chemical synthesis and biological testing to refine the lead compound into a candidate suitable for clinical trials.

Application of Artificial Intelligence and Machine Learning in Compound Optimization

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-(Phenylsulfamoyl)furan-2-carboxylic acid?

- Methodological Answer : Synthesis typically involves coupling phenylsulfamoyl groups to a furan-2-carboxylic acid scaffold. A common approach includes nucleophilic substitution or condensation reactions under alkaline conditions (e.g., using NaOH or K₂CO₃ as catalysts). Purification via recrystallization or column chromatography is critical to achieve high purity. For analogous compounds, yields are optimized by controlling reaction time and stoichiometry .

Q. Which analytical techniques are suitable for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms sulfamoyl group integration.

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>97% is typical for research-grade compounds) .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What safety precautions are necessary for laboratory handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations assess electron density distribution, identifying reactive sites (e.g., sulfamoyl group’s electrophilic sulfur). Molecular docking studies predict binding affinities to biological targets like enzymes .

Q. What strategies mitigate side reactions during synthesis (e.g., sulfamoyl group hydrolysis)?

- Methodological Answer :

- Protecting Groups : Temporarily block the carboxylic acid moiety during sulfamoylation.

- Low-Temperature Reactions : Reduce hydrolysis risk by maintaining temperatures below 0°C.

- Anhydrous Conditions : Use dry solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) .

Q. How to design assays for evaluating enzymatic inhibition (e.g., COX-2 or microbial targets)?

- Methodological Answer :

- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates or colorimetric detection (e.g., NADH depletion).

- Structural Analogs : Compare activity with this compound derivatives to identify structure-activity relationships (SAR) .

- Molecular Dynamics Simulations : Model ligand-enzyme interactions to refine target hypotheses .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Standardized Protocols : Replicate assays under controlled conditions (pH, temperature, cell lines).

- Meta-Analysis : Cross-reference data from multiple studies to identify confounding variables (e.g., impurity profiles) .

Q. What are the environmental persistence and ecotoxicity profiles of this compound?

- Methodological Answer :

- OECD Guidelines : Conduct biodegradation (Test 301) and Daphnia magna acute toxicity assays.

- Soil Mobility Studies : Use column chromatography to simulate leaching potential. Current data gaps suggest prioritizing these tests due to structural similarities to persistent sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.